4-Aminophenazone-d3

Catalog No.
S814216
CAS No.
1329792-51-9
M.F
C11H13N3O
M. Wt
206.263
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenazone-d3

CAS Number

1329792-51-9

Product Name

4-Aminophenazone-d3

IUPAC Name

4-amino-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one

Molecular Formula

C11H13N3O

Molecular Weight

206.263

InChI

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3/i2D3

InChI Key

RLFWWDJHLFCNIJ-BMSJAHLVSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N

Synonyms

4-Amino-1,2-dihydro-1,5-(dimethyl-d3)-2-phenyl-3H-pyrazol-3-one; 4-Aminoantipyrine-d3; (2,3-Dihydro-1,5-(dimethyl-d3)-3-oxo-2-phenyl-1H-pyrazol-4-yl)amine; 1,2-Dihydro-1,5-(dimethyl-d3)-2-phenyl-4-amino-3H-pyrazol-3-one; Aminoazophene-d3; Ampyrone-d

4-Aminophenazone-d3, also known as 4-Aminoantipyrine-d3, is an isotopically labeled variant of 4-Aminophenazone (also known as Aminopyrine) (). The "d3" refers to the presence of three deuterium atoms (isotopes of hydrogen) at a specific location in the molecule. This isotopic labeling makes 4-Aminophenazone-d3 a valuable tool in scientific research, particularly in the field of proteomics.

Application in Proteomics

Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications. 4-Aminophenazone-d3 finds application in proteomic research due to its ability to act as an internal standard ().

An internal standard is a known compound added to a sample before analysis. It serves several purposes:

  • Normalization: By comparing the signal intensity of the analyte of interest to the signal intensity of the internal standard, researchers can account for variations that may occur during sample preparation or analysis. This ensures more accurate quantification of the target protein.
  • Quality Control: The behavior of the internal standard throughout the experiment reflects the overall performance of the analytical method. Consistent behavior of the internal standard indicates a reliable experiment.

4-Aminophenazone-d3 is a deuterated derivative of 4-aminophenazone, a compound recognized for its analgesic, antipyretic, and anti-inflammatory properties. The chemical formula for 4-aminophenazone-d3 is C₁₁H₁₃D₃N₃O, with a molecular weight of approximately 207.26 g/mol. This compound is utilized primarily in research settings, particularly in pharmacokinetic studies due to its isotopic labeling, which allows for enhanced tracking and analysis in biological systems .

Typical of amines and phenazone derivatives. These include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing it to react with electrophiles such as acyl chlorides or isothiocyanates to form amides or thioureas.
  • Oxidation Reactions: The compound can be oxidized to yield various products depending on the reaction conditions, including quinones and other aromatic compounds.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds .

Research indicates that 4-aminophenazone-d3 retains biological activities similar to its non-deuterated counterpart. It exhibits:

  • Analgesic Properties: It is effective in reducing pain, making it valuable in pain management studies.
  • Antipyretic Activity: The compound has been shown to lower fever in experimental models.
  • Anti-inflammatory Effects: It can mitigate inflammation, which is beneficial in various therapeutic contexts .

The synthesis of 4-aminophenazone-d3 typically involves the following methods:

  • Deuteration of 4-Aminophenazone: This can be achieved through the use of deuterated solvents or reagents during the synthesis of 4-aminophenazone.
  • Use of Deuterated Reagents: Incorporating deuterated reagents in the reaction pathways that lead to the formation of 4-aminophenazone ensures that the final product contains deuterium atoms .

4-Aminophenazone-d3 is primarily used in:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to trace its metabolism and distribution within biological systems using mass spectrometry.
  • Drug Development: It serves as a reference compound in the development of new analgesic and anti-inflammatory drugs.
  • Biochemical Research: The compound aids in understanding the mechanisms of action for analgesics and their metabolic pathways .

Interaction studies involving 4-aminophenazone-d3 focus on its binding affinity and interactions with various biological targets. These studies reveal:

  • Binding Affinity: It interacts with cyclooxygenase enzymes, which are crucial for mediating inflammatory responses.
  • Metabolic Pathways: The compound's isotopic labeling helps elucidate metabolic pathways and interactions with other drugs within the body .

Several compounds share structural similarities with 4-aminophenazone-d3. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
4-AminophenazoneHighNon-deuterated; widely used as an analgesic
AntipyrineModerateNon-deuterated; known for antipyretic properties
PhenazoneModerateLacks amino group; primarily used as an analgesic
4-AminoantipyrineHighStructural derivative; similar uses but different pharmacokinetics

Similar Compounds

  • 4-Aminophenazone
  • Antipyrine
  • Phenazone
  • 4-Aminoantipyrine

XLogP3

0.1

Dates

Modify: 2024-04-14

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